![molecular formula C19H10ClFN4 B2505118 7-(4-氯苯基)-2-(2-氟苯基)-[1,2,4]三唑并[1,5-a]吡啶-8-腈 CAS No. 860611-28-5](/img/structure/B2505118.png)
7-(4-氯苯基)-2-(2-氟苯基)-[1,2,4]三唑并[1,5-a]吡啶-8-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile, is a triazolopyridine derivative characterized by the presence of chloro and fluoro substituents on the phenyl rings. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities. These compounds are part of a broader class of triazolopyridines, which are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of related triazolopyridine compounds involves multi-step procedures that typically start from simple precursors such as nicotinic hydrazides or pyrimidinyl derivatives. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a pyrimidinyl-thiosemicarbazide in the presence of a nickel(II) nitrate catalyst . Similarly, the synthesis of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazines involved a three-step procedure culminating in a cyclocondensation reaction with fluoro or trifluoromethyl substituted benzaldehydes . These methods suggest that the synthesis of the compound of interest would likely involve a cyclization step and the introduction of the fluorine and chlorine substituents at specific stages of the synthesis.
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives is characterized by the presence of multiple nitrogen atoms in the triazole and pyridine rings, which can participate in hydrogen bonding and other non-covalent interactions. In the case of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, the crystal structure revealed that molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds, and these dimers are further packed into layers by π-stacking interactions between the aromatic systems . These structural features are likely to be relevant for the compound of interest as well, contributing to its potential biological activity and solid-state properties.
Chemical Reactions Analysis
The chemical reactivity of triazolopyridine derivatives is influenced by the electron-withdrawing or electron-donating nature of the substituents on the aromatic rings. The presence of a chloro or fluoro group can affect the electron density of the molecule and thus its reactivity in various chemical reactions. Although the specific chemical reactions of the compound of interest are not detailed in the provided papers, the synthesis and structural data suggest that such compounds could participate in reactions typical of aromatic and heteroaromatic compounds, such as nucleophilic substitution or electrophilic aromatic substitution, depending on the reaction conditions and the nature of the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives are largely determined by their molecular structure. The presence of halogen substituents, such as chlorine and fluorine, can influence the lipophilicity, boiling point, and melting point of the compound. Additionally, the aromatic and heteroaromatic rings contribute to the compound's UV-Vis absorption characteristics, which can be relevant for its identification and quantification. The NMR spectral data provided for the related compounds can be used to deduce the electronic environment of the protons and carbons in the molecule, which is valuable for structure elucidation . The antiproliferative activity observed in some triazolopyridine derivatives against various cancer cell lines indicates that the compound of interest may also possess biological activities worth exploring .
科学研究应用
合成和抗菌活性
该化合物及其衍生物已被合成并评估了其抗菌活性。例如,Abdel-Monem 等人(2010 年)合成了含有 1,2,4-三嗪部分的一些新型多杂环体系,并对其抗菌活性进行了筛选。类似地,Divate 和 Dhongade-Desai(2014 年)报道了 7-氨基-3-(取代苯基)-5-(取代苯基)-[1,2,4]三唑并[4,3-a]嘧啶-6-腈衍生物的高效微波辅助合成,并通过 QSAR 研究预测其中一种衍生物为一种有前途的抗惊厥剂。这些发现表明这些化合物在开发新型抗菌剂方面具有潜力 (Abdel-Monem,2010 年; Divate & Dhongade-Desai,2014 年)。
抗真菌和除草剂应用
Ibrahim 等人(2008 年)的进一步研究探索了含有稠合 1,2,4-三嗪部分的新型多杂环化合物的合成和抗真菌活性,表明它们在解决真菌感染方面很有用。在另一项研究中,Moran(2003 年)发现取代的 N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物在低施用率下对广泛的植被表现出优异的除草剂活性,突出了它们在农业科学中的潜在应用 (Ibrahim 等人,2008 年; Moran,2003 年)。
分子对接和抗菌筛选
El-Sofany 等人(2018 年)对新合成的三唑并吡啶、吡啶三嗪和吡啶-吡唑杂化衍生物进行了合成、分子对接和体外筛选,证明了它们的抗菌和抗氧化活性。这项研究强调了这些化合物在开发具有潜在抗菌特性的新治疗剂中的重要性 (El-Sofany 等人,2018 年)。
抗增殖活性
Dolzhenko 等人(2008 年)制备了氟化的 7-芳基-2-吡啶基-6,7-二氢[1,2,4]三唑并[1,5-a][1,3,5]三嗪-5-胺,并评估了它们对乳腺癌、结肠癌和肺癌细胞系的抗增殖活性。研究发现显着的抗增殖活性,表明这些化合物在癌症研究中的潜力 (Dolzhenko 等人,2008 年)。
属性
IUPAC Name |
7-(4-chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClFN4/c20-13-7-5-12(6-8-13)14-9-10-25-19(16(14)11-22)23-18(24-25)15-3-1-2-4-17(15)21/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGXGXOETIQLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide](/img/structure/B2505035.png)
![2-Chloro-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]acetamide](/img/structure/B2505036.png)
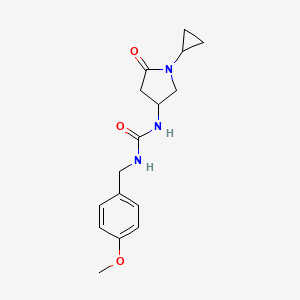

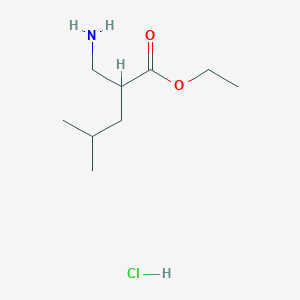
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2505044.png)
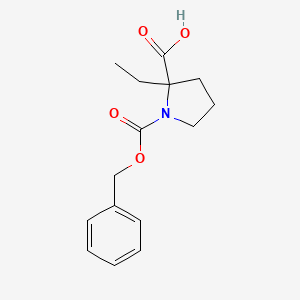


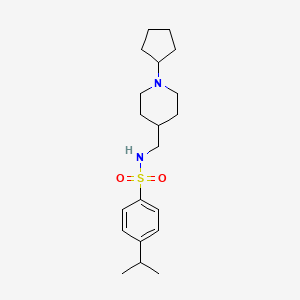
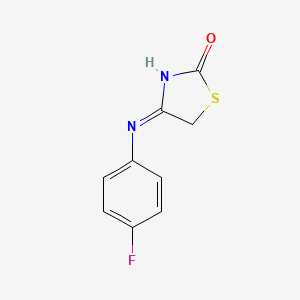

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2505053.png)
![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)